Berotralstat vs. Placebo: Phase 3 APeX-2 Trial Attack Rate Reduction at 24 Weeks
In the pivotal Phase 3 APeX-2 trial (NCT03485911), berotralstat demonstrated a statistically significant reduction in monthly HAE attack rates compared to placebo. The 150 mg once-daily dose reduced the attack rate to 1.31 attacks per month, compared to 2.35 attacks per month for placebo (P < 0.001). The 110 mg dose also achieved a significant reduction to 1.65 attacks per month (P = 0.024) [1].
| Evidence Dimension | Monthly HAE attack rate reduction |
|---|---|
| Target Compound Data | Berotralstat 150 mg: 1.31 attacks/month; Berotralstat 110 mg: 1.65 attacks/month |
| Comparator Or Baseline | Placebo: 2.35 attacks/month |
| Quantified Difference | 150 mg: 44% reduction (1.04 fewer attacks/month); 110 mg: 30% reduction (0.70 fewer attacks/month) |
| Conditions | Phase 3 APeX-2 trial; 24-week double-blind, parallel-group; 120 randomized patients aged ≥12 years with C1-INH-HAE |
Why This Matters
This Phase 3 trial provides the regulatory-grade, placebo-controlled evidence that established berotralstat as an effective oral prophylactic agent, differentiating it from earlier oral candidates that failed to demonstrate efficacy.
- [1] Zuraw B, Lumry WR, Johnston DT, et al. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. J Allergy Clin Immunol. 2021;148(1):164-172.e9. PMID: 33098856. View Source
